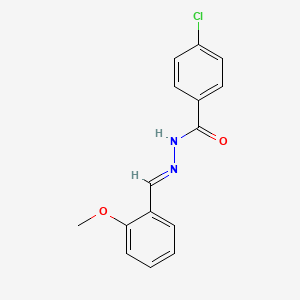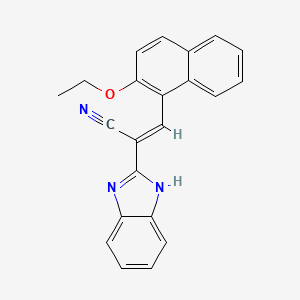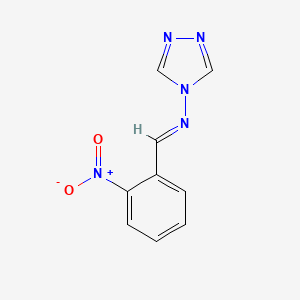![molecular formula C21H19N3O5 B3868556 N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3868556.png)
N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide, also known as ENA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. ENA is a hydrazide derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood yet. However, it has been suggested that N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide exerts its biological activities by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to bind to DNA and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting bacterial cell membranes and inhibiting bacterial DNA replication.
Advantages and Limitations for Lab Experiments
N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide can be easily synthesized and purified using standard laboratory techniques. However, N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has some limitations for lab experiments, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide. One potential direction is to investigate the mechanisms of N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide's anti-inflammatory and anti-cancer properties in more detail. Another potential direction is to explore the potential applications of N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide in other scientific research fields, such as neuroscience and immunology. Additionally, further studies are needed to evaluate the safety and toxicity of N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide in vivo and to optimize its pharmacokinetic properties for potential clinical applications.
Scientific Research Applications
N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and molecular biology. N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and microglia cells. N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
properties
IUPAC Name |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-28-19-12-11-15-7-3-4-8-16(15)17(19)13-22-23-21(25)14-29-20-10-6-5-9-18(20)24(26)27/h3-13H,2,14H2,1H3,(H,23,25)/b22-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGIMRDEQOWGGQ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3868475.png)
![2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B3868486.png)
![4-({[4-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3868496.png)
![4-{2-[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3868498.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3868509.png)

![4-[6-(4-ethylphenoxy)hexyl]morpholine](/img/structure/B3868527.png)



![6-[(2-hydroxyethyl)(methyl)amino]-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3868544.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868549.png)
![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868553.png)